2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a 4-oxo-4H-chromen (chromone) core substituted at position 2 with a 2-methylphenyl group and at position 6 with a benzamide moiety bearing a fluorine atom at the ortho position of the phenyl ring. Chromone derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The fluorine atom and methyl group in this compound likely influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for pharmaceutical screening .
Properties
IUPAC Name |
2-fluoro-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-6-2-3-7-16(14)22-13-20(26)18-12-15(10-11-21(18)28-22)25-23(27)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAXDKHAPEWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to definitively state which biochemical pathways are affected. Given the compound’s structure, it may interact with pathways involving similar compounds or related biochemical processes.
Biological Activity
Chemical Structure and Properties
2-Fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound with the molecular formula and a molecular weight of approximately 373.383 g/mol. Its IUPAC name reflects its complex structure, which includes a chromone moiety, a fluorine atom, and a benzamide functional group. The compound is characterized by its high purity (typically around 95%) and is used in various biological research applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies on structurally related chromone derivatives have shown that they can inhibit tumor growth by interfering with the cell cycle and promoting apoptosis in cancer cells.
Case Study: MDM2 Inhibition
A notable study demonstrated that certain chromone derivatives act as inhibitors of the MDM2 protein, which is often overexpressed in tumors and can inhibit p53, a crucial tumor suppressor. The compound's ability to bind to MDM2 with high affinity suggests potential applications in cancer therapy .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research into similar benzamide derivatives has revealed their capacity to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. This suggests that this compound may offer a novel approach to treating bacterial infections .
Antioxidant Effects
Chromone derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. This property is vital in preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders. The antioxidant activity of related compounds has been attributed to their ability to scavenge free radicals effectively .
Structure-Activity Relationship (SAR)
Studies on the SAR of chromone derivatives indicate that modifications in the molecular structure significantly affect their biological activities. For instance, the presence of electron-withdrawing groups like fluorine enhances the compound's reactivity and biological potency.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases anticancer activity |
| Alkyl Chain Length | Alters solubility and bioavailability |
| Hydroxyl Groups | Enhances antioxidant capacity |
Toxicity Studies
Preliminary toxicity assessments have indicated that compounds within this class exhibit low toxicity profiles in vitro and in vivo, making them suitable candidates for further development as therapeutic agents .
Scientific Research Applications
Potential Applications
2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is investigated for potential applications, including:
- Anticancer Properties: Structurally related chromone derivatives have demonstrated the ability to inhibit tumor growth by interfering with the cell cycle and promoting apoptosis in cancer cells.
- Antimicrobial Activity: Similar benzamide derivatives can inhibit bacterial growth, including strains resistant to conventional antibiotics.
- Antioxidant Effects: Chromone derivatives exhibit antioxidant properties that can protect cells from oxidative stress, which is important in preventing diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.
Mode of Action
The compound likely interacts with targets to alter their function, leading to changes in cellular processes. While specific knowledge of the compound’s targets is limited, its structure suggests potential interactions with pathways involving similar compounds or related biochemical processes.
Structure-Activity Relationship (SAR)
Modifications in the molecular structure of chromone derivatives significantly affect their biological activities. The presence of electron-withdrawing groups like fluorine can enhance the compound's reactivity and biological potency.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases anticancer activity |
| Alkyl Chain Length | Alters solubility and bioavailability |
| Hydroxyl Groups | Enhances antioxidant capacity |
Toxicity
Preliminary toxicity assessments suggest that compounds within this class exhibit low toxicity profiles in vitro and in vivo, making them potential candidates for therapeutic agents.
Disclaimer
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Position on Benzamide :
- The target compound features a fluorine atom at the ortho position of the benzamide ring, whereas analogues like 4-chloro and 4-bromo derivatives (e.g., 923211-76-1, 923233-39-0) have halogens at the para position. Fluorine’s high electronegativity and small atomic radius may enhance dipole interactions and metabolic stability compared to bulkier halogens like chlorine or bromine .
In contrast, the 3-methylphenyl isomer (F264-0122) may exhibit altered spatial orientation in molecular interactions .
Impact of Halogen Type :
Crystallographic and Computational Insights
- Software Tools : The structural determination of these compounds likely employs programs like SHELXL for refinement and Mercury for visualizing intermolecular interactions (e.g., π-π stacking or hydrogen bonding influenced by fluorine) .
- Packing Similarities : Compounds with para-substituted benzamides (e.g., 4-chloro or 4-bromo) may exhibit similar crystal packing patterns due to halogen bonding, whereas ortho-substituted derivatives (e.g., the target compound) could show distinct lattice arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
